molecular formula C15H20N2S B12492263 2-(benzylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole

2-(benzylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole

Cat. No.: B12492263
M. Wt: 260.4 g/mol
InChI Key: SWERNVXHJLKOIC-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a benzylsulfanyl group, a methyl group, and a 2-methylpropyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, benzyl chloride can react with thiourea to form benzylthiourea, which can then be cyclized to form the benzylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, bases like potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Alkylated imidazole derivatives

Scientific Research Applications

2-(benzylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by interacting with its binding site. The exact pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl 2-methylpropanoate
  • Diisobutyl phthalate
  • Isobutanol

Uniqueness

2-(benzylsulfanyl)-4-methyl-5-(2-methylpropyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-methyl-4-(2-methylpropyl)-1H-imidazole

InChI

InChI=1S/C15H20N2S/c1-11(2)9-14-12(3)16-15(17-14)18-10-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,16,17)

InChI Key

SWERNVXHJLKOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC2=CC=CC=C2)CC(C)C

Origin of Product

United States

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